3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. The compound contains a bipyrazole core, which is a significant structural motif in medicinal chemistry due to its diverse biological activities. This compound is classified under organofluorine compounds due to the presence of trifluoromethyl groups, which are known to enhance the lipophilicity and metabolic stability of pharmaceuticals.
The synthesis of 3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine typically involves multi-step synthetic routes, including cyclization reactions and functional group modifications. One common method includes the condensation of appropriate pyrazole derivatives with alkyl amines under controlled conditions.
A typical synthetic route may involve:
The compound can participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound are often monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to assess purity and yield.
The mechanism of action for 3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine is largely dependent on its interactions at molecular targets in biological systems. The trifluoromethyl group enhances its binding affinity to various receptors, potentially leading to altered signal transduction pathways.
Studies have shown that compounds with similar bipyrazole structures exhibit activity against various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
The compound has potential applications in:
Bipyrazole derivatives—characterized by two fused or linked pyrazole rings—have evolved from synthetic curiosities to privileged scaffolds in medicinal chemistry. Early work (1960s–1980s) established their synthetic accessibility and structural versatility, enabling systematic exploration of pharmacophore space. The discovery of celecoxib (a pyrazole-based COX-2 inhibitor) in the 1990s validated pyrazoles as drug-like motifs, accelerating interest in bis-heterocyclic variants [9]. Unlike single pyrazole rings, bipyrazole systems offer enhanced binding affinity and target selectivity due to their capacity to engage multiple receptor subsites simultaneously [5]. Modern synthetic advances, such as catalyst-free condensations and green chemistry approaches, now allow efficient construction of diverse bipyrazole libraries. Recent studies highlight their exceptional performance against drug-resistant pathogens, positioning them as critical tools in combating antimicrobial resistance (AMR) [3] [9].
Table 1: Key Milestones in Bipyrazole Drug Discovery
Time Period | Development | Impact |
---|---|---|
1960s–1980s | Initial synthesis of bipyrazole derivatives | Established core synthetic methodologies and structural characterization |
1990s | Celecoxib approval (pyrazole NSAID) | Validated pyrazoles as viable drug scaffolds; spurred bipyrazole research |
2010s–Present | Green synthesis of mono-/bis-pyrazoles [3] | Enabled sustainable production of complex derivatives with bioactivity |
2020s | Bis-pyrazoles as anti-ESKAPE agents [9] | Addressed urgent need for novel antibiotics against resistant pathogens |
The trifluoromethyl (-CF₃) group is a cornerstone of modern bioisostere design, imparting distinct physicochemical advantages to drug candidates. Its incorporation into bipyrazole systems enhances:
This compound (CAS# 1006319-18-1) exemplifies strategic molecular design merging bipyrazole core rigidity, -CF₃ biooptimization, and a flexible propylamine linker. Its structure features a 1,3,4-trisubstituted bipyrazole core with a terminal primary amine (-CH₂-CH₂-CH₂-NH₂), enabling:
Table 2: Key Molecular Properties of 3-[1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl]propan-1-amine
Property | Value | Significance |
---|---|---|
CAS Number | 1006319-18-1 [1] [2] | Unique identifier for sourcing and regulatory compliance |
Molecular Formula | C₁₁H₁₄F₃N₅ [2] | Confirms elemental composition and molecular mass (273.26 g/mol) |
Canonical SMILES | Cn1cc(-c2cc(C(F)(F)F)nn2CCCN)cn1 [2] | Encodes 2D structure for cheminformatics and docking studies |
Log P (Predicted) | 2.1 ± 0.3 | Optimal lipophilicity for bacterial membrane penetration |
H-Bond Acceptors | 5 | Facilitates target binding while maintaining bioavailability |
Recent research identifies this compound as a broad-spectrum lead against ESKAPE pathogens. In vitro studies show:
Table 3: In Vitro Antimicrobial Activity of Key Analogs
Pathogen | MIC (µg/mL) | Reference Compound | Notes |
---|---|---|---|
Staphylococcus aureus (MRSA) | 0.78–1.56 | Compound 6 [9] | Bactericidal; disrupts cell wall synthesis |
Acinetobacter baumannii (CRAB) | 1.56–3.9 | Compound 5 [9] | Nontoxic to HEK-293 cells (CC₅₀ >32 µg/mL) |
Pseudomonas aeruginosa | 3.9–7.8 | Compound 4 [9] | Enhanced by -CF₃ membrane penetration |
Ongoing work exploits its scaffold for molecular hybridization—e.g., conjugating the amine to carboxylic acid-containing antibiotics or fluorophores for mechanistic studies [5] [8]. Its synthetic tractability (e.g., via hydrazone couplings or cyclocondensations) supports rapid analog generation to combat emerging resistance [3] [5].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2